molecular formula C8H18ClNO2S B1403704 3-[(Ethanesulfonyl)methyl]piperidine hydrochloride CAS No. 1864063-81-9

3-[(Ethanesulfonyl)methyl]piperidine hydrochloride

Cat. No. B1403704
M. Wt: 227.75 g/mol
InChI Key: KVBTXIXIAYAXSD-UHFFFAOYSA-N
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Description

“3-[(Ethanesulfonyl)methyl]piperidine hydrochloride” is a chemical compound with the CAS number 1864063-81-9 . It has a molecular weight of 227.75 and a molecular formula of C8H18ClNO2S .


Molecular Structure Analysis

The molecular structure of “3-[(Ethanesulfonyl)methyl]piperidine hydrochloride” consists of a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms .

Scientific Research Applications

1. Metabolic Activity Studies

  • Metabolic Activity in Obese Rats : Studies have shown that compounds structurally related to 3-[(Ethanesulfonyl)methyl]piperidine hydrochloride can influence metabolic activity. For instance, 3-hydroxymethyl N-methyl piperidine (4-chlorophenoxy) acetate, hydrochloride, has been observed to reduce food intake and weight gain in obese rats by increasing the concentration of free fatty acids (Massicot, Steiner, & Godfroid, 1985).

2. Feeding Behavior Studies

  • Impact on Feeding Behavior : Similar compounds have been tested for their effects on feeding behavior. They have been found to affect the satiety center, reducing obesity in mice without amphetamine-like toxicity or psychotropic activity (Massicot, Thuillier, & Godfroid, 1984).

3. Neuropharmacology

  • Use in Treating Psychiatric Disorders : Piperidine and its derivatives have been explored for their potential in treating psychiatric disorders due to their antagonistic effects on certain psychotomimetic properties. This research suggests a role for piperidine as a possible psychotherapeutic agent (Abood, Rinaldi, & Eagleton, 1961).

4. Chemical Synthesis and Analysis

  • Synthesis of Piperidine Derivatives : There are studies focused on the synthesis of various piperidine derivatives for different applications. For instance, the synthesis of piperidine alkaloids via cross-metathesis using chiral N-TERT-butylsulfinylhomoallylamines (Gonzalez-Gomez, Foubelo, & Yus, 2008).

5. Environmental Studies

  • CO2 Absorption Characteristics : Research has been conducted on the reaction between CO2 and piperidine, including functionalized derivatives, to understand the CO2 absorption characteristics of these compounds. This is significant for environmental applications (Robinson, McCluskey, & Attalla, 2011).

6. Pharmacological Effects

  • Selective Serotonin Reuptake Inhibitor : Some piperidine derivatives, such as paroxetine hydrochloride, are documented as selective serotonin reuptake inhibitors and have various pharmacological effects. However, this research predominantly discusses its application in depression and anxiety disorders, which might fall under the excluded drug use and side effects category (Germann, Ma, Han, & Tikhomirova, 2013).

properties

IUPAC Name

3-(ethylsulfonylmethyl)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2S.ClH/c1-2-12(10,11)7-8-4-3-5-9-6-8;/h8-9H,2-7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVBTXIXIAYAXSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)CC1CCCNC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(Ethanesulfonyl)methyl]piperidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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